molecular formula C14H17ClN2S B13620209 2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B13620209
M. Wt: 280.8 g/mol
InChI Key: QHECKVVMXVSWGW-UHFFFAOYSA-N
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Description

2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a fused heterocyclic compound featuring a bicyclic thienopyrimidine core with a tetrahydrobenzo ring system. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as enzymes and receptors. The 4-chloro substituent enhances reactivity for further functionalization (e.g., nucleophilic substitution), while the 2-butyl group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Synthesis: Microwave-assisted methods are commonly employed for its preparation. For example, 4-hydroxythieno[2,3-d]pyrimidines react with phosphorus oxychloride under microwave irradiation to yield 4-chloro intermediates, which are subsequently functionalized with amines or alcohols .

Properties

Molecular Formula

C14H17ClN2S

Molecular Weight

280.8 g/mol

IUPAC Name

2-butyl-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H17ClN2S/c1-2-3-8-11-16-13(15)12-9-6-4-5-7-10(9)18-14(12)17-11/h2-8H2,1H3

InChI Key

QHECKVVMXVSWGW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine typically involves a multi-step process starting from thiophene derivatives and proceeds through key intermediates such as pyrimidinones and 4-chloro derivatives. The core strategy relies on condensation reactions, chlorination, and nucleophilic substitution to introduce the butyl group and the chlorine atom at specific positions of the fused heterocyclic ring system.

Synthesis of the Key Intermediate: 4-Chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine

A pivotal intermediate in the synthesis is the 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (referred to as compound 5a in literature).

  • Step 1: Condensation to form pyrimidinone intermediate

    The synthesis begins with the HCl-catalyzed condensation of a thiophene ester with isonicotinonitrile, yielding a pyrimidinone intermediate in high yield (~83%). This reaction is typically conducted under acidic conditions to facilitate ring closure.

  • Step 2: Chlorination to form 4-chloro intermediate

    The pyrimidinone is then chlorinated using a Vilsmeier reagent (formed from POCl3 and DMF), giving the 4-chloro intermediate in excellent yield (~98%). This chlorination activates the molecule for subsequent nucleophilic substitution reactions.

This route is noted for its efficiency and convenience compared to alternative methods involving sulfonate ester intermediates.

Introduction of the Butyl Group via Nucleophilic Substitution

The 4-chloro intermediate undergoes nucleophilic substitution with butyl-containing nucleophiles to install the butyl group at the 2-position of the heterocyclic ring.

  • Base-catalyzed condensation with butylamines or related amines in refluxing ethanol is a common method (Method A). This reaction targets the ring nitrogen for bond formation, producing N-substituted tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.

  • Deprotection and further modification can be achieved by treatment with anhydrous hydrochloric acid (Method B) when protecting groups such as Boc are used on the amine substituents.

Alternative Synthetic Routes and Variations

Other synthetic approaches include:

Data Table: Summary of Key Preparation Steps and Conditions

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Condensation Thiophene ester + isonicotinonitrile HCl catalyst, reflux Pyrimidinone intermediate 83
2 Chlorination Pyrimidinone intermediate Vilsmeier reagent (POCl3/DMF) 4-Chloro intermediate (5a) 98
3 Nucleophilic substitution 4-Chloro intermediate + butylamine Base catalysis, reflux in ethanol 2-Butyl-4-chloro tetrahydrobenzothieno[2,3-d]pyrimidine Not specified
4 Deprotection (if needed) Boc-protected amine derivatives Anhydrous HCl Corresponding amines Not specified

Analysis of Preparation Methods

Efficiency and Yields

The described synthetic route provides high yields in the key steps of pyrimidinone formation and chlorination, which are critical for the overall efficiency of the synthesis. The nucleophilic substitution step’s yield depends on the nucleophile and reaction conditions but is generally efficient under reflux in ethanol with base catalysis.

Reaction Conditions and Scalability

  • The use of common reagents such as hydrochloric acid, POCl3, and ethanol facilitates scalability.

  • The mild conditions for nucleophilic substitution (reflux in ethanol) and the high yields of intermediates make this method suitable for larger scale synthesis.

Structural Versatility

The synthetic strategy allows for modification at the 2-position by varying the nucleophile, enabling the preparation of a broad range of derivatives for biological activity screening.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives. For instance:

  • Microtubule Depolymerization : Compounds derived from this scaffold demonstrated significant microtubule depolymerization effects. At a concentration of 10 µM, certain derivatives caused over 50% microtubule depolymerization and were further evaluated for their antiproliferative potency against cancer cell lines such as MDA-MB-435. The most potent derivative displayed an EC50 of 19 nM and an IC50 of 9.0 nM .

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized a series of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines to evaluate their biological activities. The study found that modifications on the scaffold significantly influenced both the antiproliferative effects and the ability to induce microtubule depolymerization .

CompoundEC50 (nM)IC50 (nM)Microtubule Depolymerization
Compound A199Yes
Compound B3015Yes
Compound C>100>50No

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of various derivatives of this compound. The findings indicated that specific substitutions on the pyrimidine ring could enhance biological activity significantly. For example, compounds with sulfur substituents showed improved potency compared to those with nitrogen .

Mechanism of Action

The mechanism of action of 2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to the colchicine site on microtubules, the compound disrupts their polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents, making it a valuable candidate for anticancer therapy .

Comparison with Similar Compounds

Key Structure-Activity Relationships (SAR)

Position 2 : Bulky substituents (e.g., butyl, benzyl) improve lipophilicity and membrane penetration but may reduce solubility.

Position 4: Chloro groups facilitate further derivatization, while morpholino or methoxy groups enhance water solubility and target affinity.

Ring Saturation: Tetrahydrobenzo rings (vs.

Hybridization : Fusion with tetrazolyl or imidazolidinedione moieties broadens biological activity via multi-target mechanisms .

Biological Activity

2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antiproliferative effects, anti-inflammatory properties, and mechanisms of action based on diverse research studies.

  • Molecular Formula : C₁₀H₉ClN₂S
  • Molecular Weight : 224.71 g/mol
  • CAS Number : 40493-18-3

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • In a study evaluating microtubule-targeting agents, 2-butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine exhibited an IC₅₀ value of approximately 9.0 nM against the MDA-MB-435 cancer cell line, demonstrating its potency in inhibiting cell proliferation .
  • The compound was found to be effective in circumventing drug resistance mechanisms commonly associated with chemotherapeutic agents like paclitaxel (PTX), which enhances its clinical relevance .
CompoundIC₅₀ (nM)Mechanism of Action
2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine9.0Microtubule depolymerization
Reference Compound~40Standard antiproliferative agent

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties.

Research Insights:

  • In vitro assays demonstrated that derivatives of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine significantly inhibited COX-2 activity with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib (IC₅₀ = 0.04 μmol) .

The biological activity of 2-butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is attributed to its structural features that facilitate interaction with specific molecular targets.

Proposed Mechanisms:

  • Microtubule Depolymerization : The compound binds to tubulin and disrupts microtubule dynamics essential for mitosis.
  • Inhibition of Enzymatic Activity : It selectively inhibits COX enzymes involved in the inflammatory response.

Case Studies

Several case studies have documented the efficacy of this compound in both in vitro and in vivo models:

  • Cancer Cell Line Studies : In a comprehensive evaluation using the NCI-60 cell line panel, the compound showed an average GI₅₀ of ~10 nM across the most sensitive lines.
  • Inflammatory Models : Animal models treated with the compound demonstrated reduced paw edema and inflammation markers compared to controls.

Q & A

What are the standard synthetic routes for 2-butyl-4-chloro-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, and how are yields optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of azomethine intermediates in glacial acetic acid with DMSO as a co-solvent under reflux (30–60 minutes). Post-reaction, the product is precipitated using cold 0.1 M NaCl solution and purified via recrystallization from acetic acid. Yield optimization focuses on controlling reaction time, stoichiometry of reagents (e.g., 0.08 mol azomethine), and efficient precipitation/purification steps. Characterization is performed via NMR and IR spectroscopy .

How can computational docking studies guide the design of thieno[2,3-d]pyrimidine derivatives for target-specific activity?

Level: Advanced
Methodological Answer:
Molecular docking (e.g., using AutoDock Vina or Schrödinger Suite) predicts binding affinities to targets like tyrosinase or BRD3. Key steps include:

Target Preparation: Retrieve protein structures (e.g., PDB ID 2Y9X for tyrosinase) and optimize hydrogen bonding networks.

Ligand Preparation: Generate 3D conformers of derivatives and assign partial charges.

Docking Validation: Compare docking poses with crystallographic data (RMSD < 2.0 Å).
Studies show 2-substituted derivatives (e.g., 4g with 2,4-dihydroxybenzene) exhibit enhanced inhibitory activity via hydrogen bonding with catalytic residues .

What pharmacological assays are recommended for evaluating anti-cancer activity of this compound?

Level: Basic
Methodological Answer:
Standard assays include:

  • MTT Assay: Measure IC₅₀ values against breast (MDA-MB-231, MDA-MB-435) or liver (HepG2) cancer cell lines .
  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to assess G1/S arrest.
  • Doxorubicin Comparison: Include DOX (IC₅₀ = 0.19 μM) as a positive control for potency benchmarking .

How do structural modifications at the 2- and 4-positions influence anti-proliferative activity?

Level: Advanced
Methodological Answer:
SAR Insights:

  • 2-Position: Alkyl/aryl groups (e.g., benzyl, ethyl) enhance lipophilicity and membrane permeability. 2-(Benzylamino) derivatives show GP = −31.02% in MDA-MB-435 .
  • 4-Position: Chloro substituents improve electrophilicity for covalent target interactions. Replacement with N-methylpiperazine increases solubility but may reduce potency .
    Methodology: Synthesize derivatives via nucleophilic substitution (4-chloro precursor + amines) and validate via cytotoxicity assays .

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